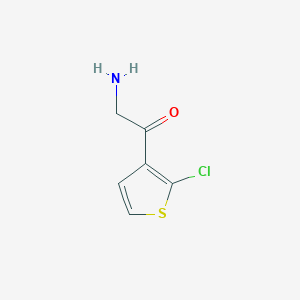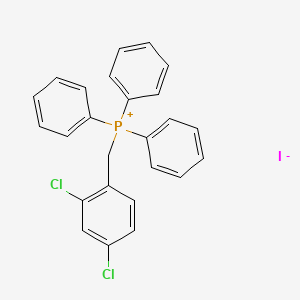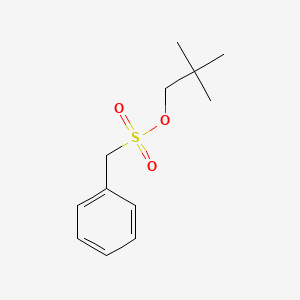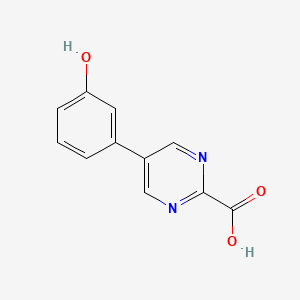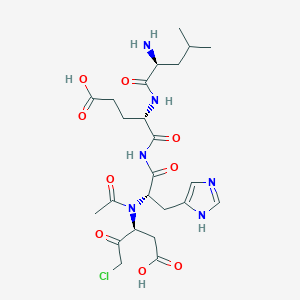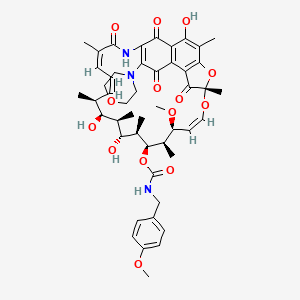
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications at the 25-O position and the incorporation of a morpholino group, which enhance its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique pharmacological properties. These derivatives can be further studied for their efficacy and safety in different applications .
科学研究应用
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rifamycin derivatives.
Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of essential proteins required for bacterial growth and replication. This compound specifically targets the bacterial enzyme without affecting the mammalian counterpart, making it an effective antibacterial agent .
相似化合物的比较
Similar Compounds
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Another rifamycin derivative with a broader spectrum of activity and different pharmacokinetic profile.
Rifapentine: Known for its long half-life and use in treating tuberculosis.
Uniqueness
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is unique due to its specific modifications, which enhance its stability, bioavailability, and efficacy compared to other rifamycin derivatives. These properties make it a promising candidate for further research and development in the field of antibacterial therapy .
属性
分子式 |
C48H59N3O14 |
|---|---|
分子量 |
902.0 g/mol |
IUPAC 名称 |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/b11-10-,20-17-,25-12-/t24-,26+,27+,28+,32-,38-,39+,43+,48-/m0/s1 |
InChI 键 |
OUBWRCCFIGIRAL-FQYFESJUSA-N |
手性 SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
